molecular formula C8H6BrNO3 B13576605 5-Bromo-2-methyl-3-nitrobenzaldehyde

5-Bromo-2-methyl-3-nitrobenzaldehyde

Cat. No.: B13576605
M. Wt: 244.04 g/mol
InChI Key: WIVVLAFNBCVKOU-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-nitrobenzaldehyde typically involves a multi-step process:

    Nitration: The introduction of the nitro group (-NO2) to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

    Bromination: The bromine atom is introduced via bromination, which involves the reaction of the benzene derivative with bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Formylation: The formyl group (-CHO) is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Reduction: H2/Pd-C, NaBH4 (sodium borohydride)

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Substitution: NaOCH3, NaOEt, KCN (potassium cyanide)

Major Products

    Reduction: 5-Bromo-2-methyl-3-aminobenzaldehyde

    Oxidation: 5-Bromo-2-methyl-3-nitrobenzoic acid

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

5-Bromo-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These interactions and reactions are mediated by various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    2-Methyl-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    3-Nitrobenzaldehyde: Lacks both the bromine and methyl groups.

Uniqueness

5-Bromo-2-methyl-3-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

5-bromo-2-methyl-3-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3

InChI Key

WIVVLAFNBCVKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O

Origin of Product

United States

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